Propyl nicotinate

Catalog No.
S537163
CAS No.
7681-15-4
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl nicotinate

CAS Number

7681-15-4

Product Name

Propyl nicotinate

IUPAC Name

propyl pyridine-3-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3

InChI Key

CLAOCVVWIKGTOP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Nicodan; NSC 78447; NSC-78447; NSC78447

Canonical SMILES

CCCOC(=O)C1=CN=CC=C1

The exact mass of the compound Propyl nicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78447. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propyl nicotinate (CAS 7681-15-4) is an alkyl ester of nicotinic acid utilized primarily as a rubefacient in topical formulations and as an electrophilic precursor in pharmaceutical synthesis [1]. Characterized by its intermediate lipophilicity and stable liquid state at standard temperature and pressure, it bridges the gap between highly volatile, rapid-acting lower esters (like methyl nicotinate) and slow-acting, highly lipophilic higher esters (like hexyl nicotinate) [2]. For industrial buyers, propyl nicotinate offers a balanced permeation profile for transdermal applications and improved handling characteristics for continuous liquid-phase manufacturing.

Substituting propyl nicotinate with the more common methyl nicotinate often leads to formulation and application failures. Methyl nicotinate is a low-melting solid (40–43 °C) prone to agglomeration, which complicates volumetric dosing and requires heated processing lines [1]. In topical applications, methyl nicotinate's low log P (~0.8) drives overly rapid skin penetration, frequently causing acute, harsh erythema rather than a sustained warming effect [1]. Conversely, substituting with hexyl nicotinate results in excessive lipophilicity, severely delaying the onset of vasodilation. Furthermore, in chemical synthesis, using methyl nicotinate generates methanol as a byproduct, whereas propyl nicotinate generates propanol, which is less toxic and easier to manage in specific high-temperature reflux systems [2].

Physical State and Liquid-Phase Processability

In industrial formulation, the physical state of the active ingredient dictates the required handling infrastructure. Propyl nicotinate is a stable liquid at room temperature, with a boiling point of approximately 235°C. In contrast, the widely used analog methyl nicotinate is a low-melting solid (melting point 40–43°C) that exhibits a strong tendency to agglomerate into clumps during storage [1]. This phase difference means that propyl nicotinate can be seamlessly integrated into continuous liquid-dosing systems, whereas methyl nicotinate requires specialized powder handling, dust mitigation, or heated pre-melting tanks.

Evidence DimensionMelting Point and Physical State at 25°C
Target Compound DataLiquid (Melting point < 20°C, Boiling point ~235°C)
Comparator Or BaselineMethyl nicotinate: Solid powder with agglomeration tendency (Melting point 40–43°C)
Quantified DifferencePhase difference at standard operating conditions; >20°C difference in melting point.
ConditionsStandard pharmaceutical manufacturing facility conditions (20–25°C)

Enables direct volumetric pumping and continuous liquid processing without the need for heated melting tanks or dust mitigation.

Lipophilicity and Sustained Transdermal Flux

The permeation rate of nicotinate esters through the stratum corneum is heavily dependent on their partition coefficient (log P). Methyl nicotinate possesses a low log P of approximately 0.8, which drives extremely rapid skin penetration and often results in acute, harsh erythema [1]. Propyl nicotinate possesses an intermediate log P of approximately 1.7–1.8 [2]. This nearly 1.0 log unit increase in lipophilicity retards the initial flux rate just enough to provide a controlled, sustained rubefacient and vasodilatory effect, avoiding the painful spiking associated with the methyl ester while acting faster than the highly lipophilic hexyl nicotinate.

Evidence DimensionPartition Coefficient (Log P)
Target Compound DataLog P ~ 1.7 - 1.8
Comparator Or BaselineMethyl nicotinate: Log P ~ 0.8
Quantified Difference~1.0 log unit increase in lipophilicity
ConditionsStandard octanol-water partition models for transdermal flux prediction

Moderates the transdermal flux rate, preventing the acute harsh flushing associated with methyl nicotinate while ensuring a sustained rubefacient effect.

Byproduct Management in API Synthesis

Nicotinate esters are frequently used as electrophilic precursors in the base-catalyzed synthesis of pyrrolidone derivatives, such as in the production of chiral nicotine [1]. When methyl nicotinate is used in these condensation reactions (typically run at ~100°C), it generates methanol (boiling point 65°C) as a byproduct, which is highly toxic and creates significant vapor pressure in the reactor. Substituting with propyl nicotinate yields 1-propanol (boiling point 97°C) instead. This +32°C shift in byproduct boiling point substantially reduces reactor pressurization risks and eliminates methanol toxicity from the waste stream.

Evidence DimensionCondensation Byproduct Boiling Point and Toxicity
Target Compound DataYields 1-propanol (Boiling point 97°C, lower toxicity)
Comparator Or BaselineMethyl nicotinate: Yields methanol (Boiling point 65°C, high toxicity)
Quantified Difference+32°C increase in byproduct boiling point; elimination of methanol generation
ConditionsBase-catalyzed condensation with N-methyl-2-pyrrolidone at 100°C

Improves process safety and reduces vapor pressure complications during high-temperature reflux in API synthesis.

Sustained-Release Topical Rubefacients

Where this compound is the right choice for muscle-relaxing creams, sports ointments, or targeted transdermal delivery systems requiring a prolonged vasodilatory effect without the immediate, painful stinging associated with methyl nicotinate [1].

Continuous-Flow Liquid Formulation Lines

Where this compound is the right choice for automated manufacturing systems that require direct volumetric pumping and cannot easily accommodate the powder handling, dust extraction, or heated hoppers required for solid methyl nicotinate.

Methanol-Free API Synthesis

Where this compound is the right choice as an electrophilic nicotinoyl donor in the base-catalyzed synthesis of chiral nicotine or other pyrrolidines, specifically when facility safety protocols or reactor pressure limits restrict the generation of highly volatile methanol[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Heavy Atom Count

12

LogP

1.94 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80CZF4GX8N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7681-15-4

Wikipedia

Propyl nicotinate

Dates

Last modified: 08-15-2023
1: Fatschel J. [Diagnosis, therapy and prognosis of sudden deafness and cooperation between the general practitioner and otorhinolaryngologist]. Z Arztl Fortbild (Jena). 1981 Jan 15;75(2):57-8. German. PubMed PMID: 7222781.
2: Nuernbergk W, Seifert C. [Therapy of acute loss of hearing with heparin or nicodan]. HNO. 1969 Nov;17(11):343-6. German. PubMed PMID: 5375594.
3: Gornig H. [A rare drug-induced burn of the eye by Nicodan-percutan]. Dermatol Wochenschr. 1966 May 21;152(21):531-4. German. PubMed PMID: 5983783.
4: WOLF K. [The treatment of muscular rheumatism with intravenous nicodan injections]. Dtsch Gesundheitsw. 1959 Aug 6;14:1490-1. German. PubMed PMID: 13845656.

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